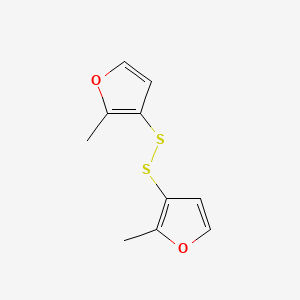
Bis(2-methyl-3-furyl)disulfide
Cat. No. B1297560
Key on ui cas rn:
28588-75-2
M. Wt: 226.3 g/mol
InChI Key: OHDFENKFSKIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04020175
Procedure details


The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.

[Compound]
Name
thiol
Quantity
5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4](C)=[CH:5][C:6]=1[S:7][S:8][C:9]1[CH:13]=[C:12](C)[O:11][C:10]=1[CH3:15]>CCCCCC>[CH3:15][C:10]1[O:11][CH:12]=[CH:13][C:9]=1[S:8][S:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[CH3:1]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is placed in a 250 cc flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a sparger
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the original volume of solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction period the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is flash-evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture is purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC=CC1SSC1=C(OC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
